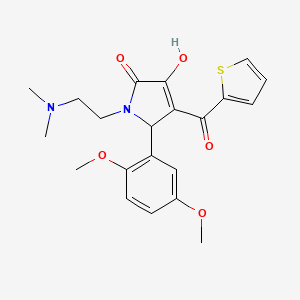
5-(2,5-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-(2,5-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C21H24N2O5S and its molecular weight is 416.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 5-(2,5-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one (commonly referred to as Compound A ) is a synthetic organic molecule with potential therapeutic applications. This article examines its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
Compound A is characterized by a complex structure that includes:
- A pyrrole ring
- Dimethoxyphenyl group
- Dimethylaminoethyl side chain
- Thiophene carbonyl moiety
The molecular formula is C19H24N2O4S with a molecular weight of approximately 372.47 g/mol.
1. Antineoplastic Activity
Compound A has been identified as an antineoplastic agent , exhibiting inhibitory effects on DNA topoisomerase, which is crucial for DNA replication and cell division. This mechanism suggests potential use in cancer therapies by inducing apoptosis in malignant cells .
2. Neuroprotective Effects
Research indicates that Compound A may possess neuroprotective properties. It has been shown to modulate neurotransmitter systems, particularly through interactions with NMDA receptors, which are involved in synaptic plasticity and memory function . The compound acts as a positive allosteric modulator, enhancing receptor activity without directly activating the receptor itself.
3. Antioxidant Activity
The compound demonstrates significant antioxidant activity, which can protect cells from oxidative stress. This is particularly relevant in preventing neurodegenerative diseases where oxidative damage plays a critical role .
In Vitro Studies
In vitro assays have demonstrated that Compound A exhibits cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells. The IC50 values ranged from 10 to 30 µM depending on the cell line tested, indicating a moderate level of potency .
In Vivo Studies
Animal models have shown that administration of Compound A leads to reduced tumor growth in xenograft models of cancer. In these studies, tumor volume was significantly decreased compared to control groups treated with vehicle solutions .
Case Study 1: Glioblastoma Treatment
A study conducted by Da Silva et al. evaluated the efficacy of Compound A in glioblastoma models. The results indicated a 50% reduction in tumor volume after 14 days of treatment at a dose of 20 mg/kg body weight . Histopathological analysis revealed increased apoptosis in tumor tissues.
Case Study 2: Neuroprotection in Models of Alzheimer's Disease
In a separate study focusing on neuroprotection, Compound A was administered to mice subjected to amyloid-beta injections, a model for Alzheimer's disease. The treated group exhibited improved cognitive function as assessed by maze tests and showed reduced levels of oxidative stress markers in brain tissues .
Data Summary
Eigenschaften
IUPAC Name |
2-(2,5-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-22(2)9-10-23-18(14-12-13(27-3)7-8-15(14)28-4)17(20(25)21(23)26)19(24)16-6-5-11-29-16/h5-8,11-12,18,25H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMAPWJIWRLBEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














